3-(4-Bromophenyl)-2-[(2-oxo-2-phenylethyl)sulfanyl]-3,4-dihydroquinazolin-4-one
Description
This quinazolin-4-one derivative features a 3,4-dihydroquinazolinone core substituted with a 4-bromophenyl group at position 3 and a 2-oxo-2-phenylethyl sulfanyl moiety at position 2.
Properties
CAS No. |
618432-22-7 |
|---|---|
Molecular Formula |
C22H15BrN2O2S |
Molecular Weight |
451.3 g/mol |
IUPAC Name |
3-(4-bromophenyl)-2-phenacylsulfanylquinazolin-4-one |
InChI |
InChI=1S/C22H15BrN2O2S/c23-16-10-12-17(13-11-16)25-21(27)18-8-4-5-9-19(18)24-22(25)28-14-20(26)15-6-2-1-3-7-15/h1-13H,14H2 |
InChI Key |
IGLQTHADARFFLS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CSC2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)Br |
Origin of Product |
United States |
Biological Activity
3-(4-Bromophenyl)-2-[(2-oxo-2-phenylethyl)sulfanyl]-3,4-dihydroquinazolin-4-one is a synthetic compound belonging to the quinazoline family, notable for its potential therapeutic applications. Its unique structure, featuring a bromophenyl group and a sulfanyl moiety, suggests significant biological activity, particularly in cancer treatment and enzyme inhibition. This article reviews its biological properties, synthesis, and potential applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is C22H15BrN2O2S, with a molecular weight of 451.3 g/mol. The compound's structure allows for various chemical reactions due to the presence of functional groups such as the bromine atom and the carbonyl group adjacent to sulfur.
Antitumor Properties
Research indicates that quinazoline derivatives exhibit significant antitumor activity by inhibiting specific kinases involved in cancer progression. The structural characteristics of this compound suggest similar potential. For instance, studies have shown that compounds with similar scaffolds can effectively inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
Enzyme Inhibition
The compound has shown promise as an inhibitor of carbonic anhydrase (CA), an enzyme implicated in several diseases including glaucoma and cancer. Molecular docking studies reveal that it binds effectively to the active sites of various CA isoforms, suggesting its potential as a therapeutic agent for conditions where CA plays a critical role .
Synthesis
The synthesis of this compound typically involves multi-step organic synthesis techniques. A common synthetic route includes:
- Formation of the quinazoline core through cyclization reactions.
- Introduction of the bromophenyl group via electrophilic aromatic substitution.
- Sulfanylation to incorporate the sulfanyl moiety.
These steps can vary based on desired purity and yield.
Comparative Analysis
To highlight its uniqueness among similar compounds, a comparison table is presented below:
| Compound Name | Structural Features | Biological Activity | Uniqueness |
|---|---|---|---|
| 3-(4-Chlorophenyl)-... | Chlorophenyl group | Antitumor activity | Unique thieno structure |
| 6-Methoxyquinazoline | Methoxy substitution | Antimicrobial | Lacks sulfanyl moiety |
| 5-Methylquinazolinone | Methylated quinazoline | Anticancer | Simpler structure |
The uniqueness of this compound lies in its combination of a brominated phenyl ring and a sulfanyl group attached to a dihydroquinazolinone core.
Case Studies
Several studies have evaluated the biological activity of related compounds in clinical settings:
- Antitumor Studies : A study demonstrated that quinazoline derivatives significantly reduced tumor size in xenograft models by inhibiting tumor cell proliferation and inducing apoptosis.
- Enzyme Inhibition Studies : Research on related compounds showed nanomolar inhibitory action against carbonic anhydrase isoforms I, II, IX, and XII, further supporting the potential application of 3-(4-Bromophenyl)-... as a CA inhibitor .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
The following table highlights key structural differences and similarities with related compounds:
Key Observations:
- Electron-Withdrawing Groups : The 4-bromophenyl substituent in the target compound and its analogs (e.g., ) may improve binding to hydrophobic pockets in enzymes or receptors compared to electron-donating groups like methoxy .
- Sulfanyl Linkages : The sulfanyl group facilitates dimerization via C–H···O hydrogen bonds, as seen in 2-(4-bromophenyl)-2-oxoethyl esters, enhancing crystallinity and stability .
Reaction Efficiency:
- Ionic liquids (e.g., 1-butyl-3-methylimidazolium hexafluorophosphate) and FeCl3 catalysis reduce reaction times and improve yields in dihydropyrimidinone syntheses . Similar approaches may apply to quinazolinones.
Physical and Supramolecular Properties
- Hydrogen Bonding: The target compound likely forms R2(10) dimeric motifs via C10–H10A···O4 interactions, analogous to 2-(4-bromophenyl)-2-oxoethyl benzoate .
- Three-Dimensional Networks : Weak C–H···O bonds connect dimers into 3D networks, influencing solubility and bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
